4-(3-(Trimethoxysilyl)propyl)aniline
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Overview
Description
This compound is characterized by its ability to modify surface characteristics, exhibiting hydrophobic properties, and enhancing the wettability and dispersion of nanomaterials . It is commonly used as a silane coupling agent and a conducting polymer.
Preparation Methods
The synthesis of 4-(3-(Trimethoxysilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
4-(3-(Trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(Trimethoxysilyl)propyl)aniline has a wide range of applications in scientific research:
Biology: The compound is used to modify the surface characteristics of biomaterials, enhancing their biocompatibility and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism of action of 4-(3-(Trimethoxysilyl)propyl)aniline involves its ability to form strong covalent bonds with various substrates through its silane groups. This results in the modification of surface properties, such as increased hydrophobicity and improved dispersion of nanomaterials . The compound can also interact with biological molecules, enhancing their stability and functionality.
Comparison with Similar Compounds
4-(3-(Trimethoxysilyl)propyl)aniline can be compared with other similar compounds, such as:
(3-Aminopropyl)trimethoxysilane: Similar in structure but lacks the aromatic ring, making it less hydrophobic.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group, providing different reactivity and applications.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group, offering unique properties for metal binding and catalysis. The uniqueness of this compound lies in its combination of aniline and silane functionalities, providing a versatile compound for various applications.
Properties
CAS No. |
26908-06-5 |
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Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)10-4-5-11-6-8-12(13)9-7-11/h6-9H,4-5,10,13H2,1-3H3 |
InChI Key |
DXAHBRKUMABQGV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC1=CC=C(C=C1)N)(OC)OC |
Origin of Product |
United States |
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